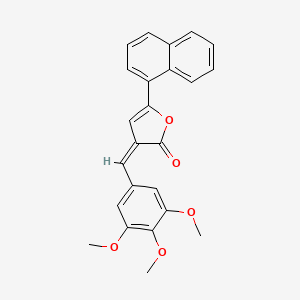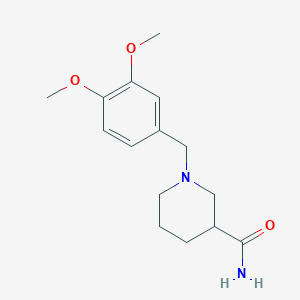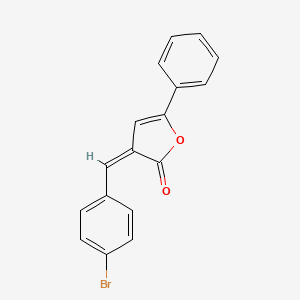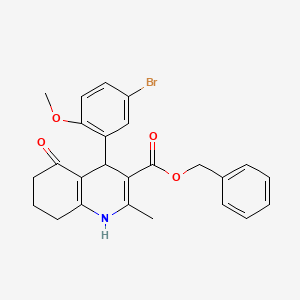
5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone, also known as NTBF, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. NTBF belongs to the family of furanones, which are organic compounds that contain a furan ring.
Scientific Research Applications
5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone has been shown to inhibit the proliferation of cancer cells by inducing apoptosis, or programmed cell death. This effect has been observed in various cancer cell lines, including breast, lung, and liver cancer.
In addition to its anti-cancer properties, 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone has also been studied for its potential as an anti-inflammatory agent. Inflammation is a key factor in the development of many diseases, including arthritis, cardiovascular disease, and diabetes. 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to the inflammatory response.
Mechanism of Action
The mechanism of action of 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone has been shown to inhibit the activity of NF-kB, a transcription factor that is involved in the regulation of genes that are important in inflammation and cancer. 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in the regulation of genes that are important in cancer.
Biochemical and Physiological Effects:
5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the activity of various signaling pathways. In vivo studies have shown that 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone can inhibit tumor growth in mice and reduce inflammation in rats.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone is that it is a synthetic compound, which means that it can be easily synthesized in the lab and its purity can be easily confirmed. However, one of the limitations of 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are many future directions for research on 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone. One area of research is to further elucidate its mechanism of action. This could involve studying its effects on specific signaling pathways or identifying its molecular targets. Another area of research is to study its potential as a therapeutic agent in animal models of disease. This could involve studying its effects on tumor growth, inflammation, or other disease processes. Finally, there is a need to study the safety and toxicity of 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone in animal models and eventually in humans, in order to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone involves the condensation of 3,4,5-trimethoxybenzaldehyde and 1-naphthylamine in the presence of a catalyst. The reaction is carried out in ethanol at room temperature and the product is obtained after purification through recrystallization. The yield of 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone is around 70%, and the purity can be confirmed through NMR and IR spectroscopy.
properties
IUPAC Name |
(3Z)-5-naphthalen-1-yl-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O5/c1-26-21-12-15(13-22(27-2)23(21)28-3)11-17-14-20(29-24(17)25)19-10-6-8-16-7-4-5-9-18(16)19/h4-14H,1-3H3/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCUTYCCAJRVLX-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C=C(OC2=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C=C(OC2=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-5-naphthalen-1-yl-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-biphenylyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5123200.png)
![ethyl 2-({[(N-acetylmethionyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5123205.png)

![6-(diphenylmethyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5123209.png)

![3-propyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5123241.png)


![ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate](/img/structure/B5123251.png)
![4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5123256.png)
![N~2~-(4-fluorophenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5123264.png)
